molecular formula C11H17NO4 B2925663 ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate CAS No. 1788833-05-5

ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate

Cat. No.: B2925663
CAS No.: 1788833-05-5
M. Wt: 227.26
InChI Key: WSWFBLCPDFDHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate is an organic compound that features a furan ring, a hydroxy group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate typically involves the reaction of ethyl carbamate with a furan derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the furan derivative to the carbamate group. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents such as methyl iodide (CH3I) are employed.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The hydroxy and carbamate groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(furan-2-yl)propionate
  • Furfuryl propionate
  • Furfuryl alcohol
  • Furfurylamine

Uniqueness

Ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate is unique due to the presence of both a hydroxy group and a carbamate group, which confer distinct chemical reactivity and biological activity compared to similar compounds. This combination of functional groups allows for a broader range of applications and interactions with biological targets.

Properties

IUPAC Name

ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-3-15-10(13)12-8-11(2,14)7-9-5-4-6-16-9/h4-6,14H,3,7-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWFBLCPDFDHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC(C)(CC1=CC=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.